Homocystine, DL-
Description
DL-Homocystine is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209021 | |
| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-15-2, 870-93-9 | |
| Record name | (2R,2′R)-4,4′-Dithiobis[2-aminobutanoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocystine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homocystine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOCYSTINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5T8GG4YC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HOMOCYSTINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R9N4RH5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties
D-Homocystine, a non-proteinogenic amino acid, is the disulfide-linked dimer of two D-homocysteine molecules. ontosight.ai It is a distinct stereoisomer of the more biologically common L-Homocystine.
Key chemical and physical properties are summarized in the table below:
| Property | Value |
| Chemical Formula | C8H16N2O4S2 ontosight.ai |
| Molecular Weight | 268.35 g/mol sigmaaldrich.com |
| Appearance | White to off-white crystalline powder ontosight.aisigmaaldrich.com |
| CAS Number | 462-10-2 ontosight.ai |
| Solubility | Slightly soluble in water ontosight.ai |
| Assay | ≥98% (by TLC) sigmaaldrich.comsigmaaldrich.com |
This table summarizes key physical and chemical properties of D-Homocystine.
D-Homocystine's structure is characterized by a disulfide bond connecting two molecules of homocysteine, an amino acid analog of cysteine. ontosight.ai
Synthesis of D Homocystine
The synthesis of optically active homocystine, including D-Homocystine, can be achieved from its corresponding methionine isomer. Specifically, D-Homocysteine can be synthesized from D-methionine (D-Met) through an intermediate. oup.com This process involves the reaction of D-Met with dichloroacetic acid in concentrated hydrochloric acid. oup.com
Another method describes the preparation of D,L-homocystine through the oxidation of the disodium (B8443419) salt of D,L-homocysteine. google.com This process involves introducing molecular oxygen into an aqueous solution of the disodium salt in the presence of iron(III) ions. google.com The starting material, the disodium salt of D,L-homocysteine, can be prepared by the demethylation of D,L-methionine. google.com A separate patented method for preparing homocystine involves heating methionine with sulfuric acid and a halogen acid. google.com
Metabolism and Biological Role
D-Homocystine is closely related to the metabolic pathways of methionine and homocysteine. ontosight.ai In biological systems, the metabolism of homocysteine is a critical process at the intersection of two major pathways: remethylation and transsulfuration. annualreviews.org
Remethylation: This pathway recycles homocysteine back to methionine. It primarily uses 5-methyltetrahydrofolate as a methyl donor in a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor. frontiersin.orgfrontiersin.org An alternative remethylation pathway, mainly in the liver and kidneys, uses betaine (B1666868) as the methyl donor. frontiersin.orgmdpi.com
Transsulfuration: This irreversible pathway converts homocysteine to cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase (CβS), which requires vitamin B6. frontiersin.orgfrontiersin.org Cystathionine is then converted to cysteine. wikipedia.org
Elevated levels of total homocysteine (hyperhomocysteinemia), which includes L-homocysteine, L-homocystine, and mixed disulfides, are associated with an increased risk for a variety of health issues, including cardiovascular and neurodegenerative diseases. scielo.brnih.gov
While most biological processes involve the L-isomers of amino acids, studies have shown that D-homocysteine can be taken up by cells. However, its metabolic impact appears to differ from the L-isomer. For instance, in rat embryos, both L- and D-homocysteine were taken up, but L-homocysteine led to a much greater increase in embryonic S-adenosylhomocysteine (SAH) levels, suggesting a stereospecific preference of the enzyme SAH hydrolase. nih.gov The toxicity of homocysteine isomers also shows stereoselectivity; L-homocysteine is toxic to rat embryos, whereas D-homocysteine is not. mdpi.com This is consistent with the stereoselectivity of methionyl-tRNA synthetase, which primarily binds L-homocysteine. mdpi.com
Analytical Methods for Detection
The determination of homocysteine and its related forms, including homocystine, in biological samples is crucial for clinical diagnostics. ontosight.ai A variety of analytical methods are employed for this purpose. Total homocysteine, which includes all forms of homocysteine after a reduction step, is typically measured. nih.gov
High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying homocysteine. researchgate.nethaematologica.org HPLC can be paired with various detection methods:
Fluorometric Detection: This is one of the most common methods and often involves pre-column derivatization to make the compounds fluorescent. nih.govhaematologica.org
Electrochemical Detection: This method offers the advantage of not requiring prior derivatization of the thiols. nih.gov
Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and specific method for homocysteine analysis. nih.gov
Other analytical techniques include:
Immunoassays: These are commonly used in clinical laboratories and include methods like fluorescence polarization immunoassay (FPIA) and chemiluminescence immunoassay (CLIA). nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is another established method for the quantification of total homocysteine. haematologica.org
Capillary Electrophoresis: This technique is also utilized for the separation and detection of homocysteine. researchgate.net
Comparison of Common Analytical Methods:
| Method | Principle | Common Use |
| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of fluorescent derivatives. haematologica.org | Widely used for routine determination. nih.gov |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection for high specificity. nih.gov | Considered a potential reference method. nih.gov |
| Immunoassays (e.g., FPIA, CLIA) | Based on antigen-antibody reactions. nih.gov | Common in routine diagnostic clinical chemistry labs. nih.gov |
| GC-MS | Separation of volatile derivatives by gas chromatography with mass spectrometric detection. haematologica.org | Established method for quantification. haematologica.org |
This table provides an overview of the primary analytical techniques used for homocysteine measurement.
Disease Associations with Hyperhomocysteinemia
Cardiovascular Diseases
Elevated homocysteine is a well-established risk factor for cardiovascular diseases. frontiersin.org
Neurological Disorders
Elevated homocysteine levels have been implicated in a variety of neurological conditions.
Renal Disease and Dysfunction
Hyperhomocysteinemia is frequently observed in patients with renal disease. The kidneys play a significant role in homocysteine clearance, and impaired renal function can lead to its accumulation.
Bone Metabolism and Osteoporosis
Recent research has identified elevated homocysteine as a risk factor for osteoporosis and osteoporotic fractures. nih.govopenaccessjournals.com
Effects on Bone Demineralization and Quality:Hyperhomocysteinemia is associated with reduced bone mineral density (BMD) and a decline in bone quality.mdpi.comscielo.org.coElevated homocysteine levels are thought to interfere with collagen cross-linking, which is essential for the integrity of the bone matrix.mdpi.comelsevier.esIt may also increase bone resorption by promoting osteoclast activity and induce apoptosis of osteoblasts, the bone-forming cells.nih.govmdpi.comAnimal studies have demonstrated that high homocysteine levels can lead to increased bone fragility.nih.gov
Table 2: Summary of Research Findings on Hyperhomocysteinemia and Disease
| Disease Category | Specific Disease | Key Research Findings |
| Cardiovascular Diseases | Atherosclerosis | Independent risk factor; promotes plaque formation through oxidative stress and endothelial dysfunction. frontiersin.orgnih.gov |
| Thrombosis | Associated with increased risk, particularly in severe cases; may injure endothelial cells and affect coagulation. nih.govmsdmanuals.com | |
| Endothelial Dysfunction | A primary mechanism of homocysteine-induced vascular damage; impairs nitric oxide bioavailability. nih.govoup.com | |
| Neurological Disorders | Alzheimer's Disease & Dementia | Strong association with increased risk; linked to cognitive decline, brain atrophy, and AD pathology. nih.govfrontiersin.orgfrontiersin.org |
| Bone Metabolism | Osteoporosis | Associated with lower BMD and increased fracture risk; interferes with collagen cross-linking and affects bone cell activity. openaccessjournals.commdpi.comelsevier.es |
Conclusion
Pregnancy Complications (e.g., Neural Tube Defects)
The relationship between homocysteine and adverse pregnancy outcomes, especially neural tube defects (NTDs), has been a subject of intense research, with some studies specifically investigating the effects of different homocysteine isomers.
A significant study using avian embryos demonstrated that direct treatment with D,L-homocysteine could induce congenital malformations. nih.govpnas.org In this research, embryos treated with a teratogenic dose of D,L-homocysteine during neurulation showed a high incidence of NTDs. nih.gov The same study also found that treatment during the period of heart septation resulted in ventricular septal defects and NTDs. nih.govpnas.org
| Treatment Group | Dosage (d,l-Hcys) | Embryos (n) | Survival Rate (%) | Neural Tube Defects (%) |
| Control | 0 µmol | 48 | 98 | 0 |
| D,L-Homocysteine | 5 µmol | 29 | 97 | 21 |
| D,L-Homocysteine | 10 µmol | 114 | 93 | 27 |
| D,L-Homocysteine | 15 µmol | 32 | 41 | 31 |
| Data derived from studies on avian embryos treated with D,L-homocysteine (d,l-Hcys). nih.gov |
Conversely, other research highlights a stereospecific effect, suggesting the L-isomer is the primary toxic agent. An in vitro study using rodent embryos found that L-homocysteine was embryotoxic, causing malformations and reducing the mitotic index of the neural epithelium, while D-homocysteine caused no such embryotoxic effects. nih.gov Further complicating the picture, some studies using mouse embryo cultures reported that exogenous treatment with a racemic mixture of D,L-homocysteine did not lead to an increase in NTDs, suggesting potential species-specific differences in metabolism or sensitivity. oup.com
Other Systemic Conditions
A relationship between thyroid function and homocysteine metabolism is well-established. Overt hypothyroidism is frequently associated with hyperhomocysteinemia, which may be due to impaired renal clearance of homocysteine or reduced activity of enzymes involved in its metabolism. scbt.comnih.gov This connection is significant as both thyroid dysfunction and elevated homocysteine are considered risk factors for cardiovascular disease. nih.gov Studies have also identified hyperhomocysteinemia and thyroid dysfunction as risk factors for pregnancy complications, such as missed abortion. As with diabetes, these clinical associations are based on the measurement of total homocysteine levels, and the specific contribution of D-homocysteine remains undefined. scispace.com
Psoriasis, a chronic inflammatory skin disease, is now widely considered a systemic condition associated with an increased risk of cardiovascular events. Multiple studies and meta-analyses have reported that patients with psoriasis tend to have significantly higher plasma levels of homocysteine compared to healthy controls. Some research suggests a correlation between homocysteine levels and the severity of the disease. The mechanism is thought to be related to the chronic inflammatory state and potentially altered folate metabolism in these patients. The existing research focuses on total homocysteine concentrations, and there is currently no available data from the search results that isolates the specific role of the D-homocysteine isomer in the pathogenesis of psoriasis. ahajournals.org
The role of homocysteine in cancer and cell proliferation is complex, with studies showing it can have both proliferative and inhibitory effects depending on the cell type and concentration. Research using a racemic mixture of D,L-homocysteine has provided some insight into its biological activity.
One study found that D,L-homocysteine inhibited cell proliferation and reduced global DNA methylation in neural stem cells (NSCs) from neonatal rat hippocampi in a dose-dependent manner. This suggests that an excess of the homocysteine mixture could negatively regulate NSC proliferation, potentially playing a role in the pathogenesis of certain nervous system diseases.
| D,L-Hcy Concentration (µM) | Cell Proliferation Inhibition (%) |
| 30 | ~10% |
| 100 | ~20% |
| 300 | ~35% |
| 1000 | ~50% |
| Approximate inhibition of neural stem cell proliferation after 24-hour exposure to D,L-Homocysteine (D,L-Hcy). |
However, the biological activity appears to be stereospecific in other cell types. For instance, L-homocysteine was shown to affect the cell cycle in human keratocytes, whereas the D,L-racemic form had insignificant effects on most phases of the cell cycle. Similarly, the induction of inflammatory chemokines and monocyte adhesion in endothelial cells was found to be specific to the L-isomer, with D-homocysteine showing no effect. Despite these findings, D,L-homocysteine is noted as a potential marker for tumor cell growth. The broader connection between hyperhomocysteinemia and cancer risk is often linked to the role of the methionine cycle in DNA synthesis and methylation, processes critical for cell proliferation. nih.gov
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, offers powerful solutions for separating and quantifying D-Homocystine and related compounds. High-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas-liquid chromatography (GLC) are the primary chromatographic methods employed.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely utilized and robust method for the determination of total homocysteine concentrations in plasma. researchgate.nettubitak.gov.tr This technique often involves a pre-column or post-column derivatization step to convert the non-fluorescent homocysteine molecule into a fluorescent derivative, thereby enhancing detection sensitivity. researchgate.netnih.gov
Derivatization Agents: A common approach involves the reduction of disulfide bonds to free the thiol groups, followed by derivatization. haematologica.org Several reagents are used for this purpose:
o-phthaldialdehyde (OPA): This reagent reacts with the primary amine and thiol group of homocysteine in the presence of a thiol-containing compound to form a highly fluorescent isoindole derivative. researchgate.nethaematologica.orgjafs.com.pl
Halogensulfonylbenzofurazans (e.g., SBD-F and ABD-F): 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F) are frequently used due to the high stability of the resulting homocysteine adducts and excellent HPLC resolution. tubitak.gov.tr
Monobromobimane (mBrB): This reagent is also used for the derivatization of thiols, including homocysteine. nih.gov
The separation of these fluorescent derivatives is typically achieved on a reversed-phase C18 column. tubitak.gov.trjafs.com.pl The choice of mobile phase and gradient elution program is optimized to achieve clear separation from other amino acids and interfering substances. jafs.com.pl Fluorescence detection offers excellent sensitivity, with detection limits reported in the low nanomolar range. jafs.com.pl
For the specific analysis of D-Homocystine, chiral chromatography is necessary to separate it from its L-enantiomer. This can be accomplished through several strategies:
Chiral Stationary Phases (CSPs): The use of a column where a chiral selector is immobilized on the stationary phase support. chiralpedia.comeijppr.comresearchgate.net The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. eijppr.com
Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA to form a diastereomeric pair, which can then be separated on a standard achiral column. chiralpedia.com
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. chiralpedia.com
A two-dimensional HPLC system has been described for the separation of homocysteine enantiomers, utilizing an achiral column for initial separation followed by a chiral column for enantiomeric resolution. researchgate.net
Table 1: HPLC Methods for Homocysteine Analysis
| Derivatizing Agent | Detection Method | Key Features | Reference |
|---|---|---|---|
| o-phthaldialdehyde (OPA) | Fluorometric | Reacts with primary amine and thiol groups. | researchgate.nethaematologica.orgjafs.com.pl |
| SBD-F / ABD-F | Fluorometric | Forms highly stable adducts with good HPLC resolution. | tubitak.gov.tr |
| Monobromobimane (mBrB) | Fluorometric | Used for derivatization of thiols. | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly specific technique for the quantification of total homocysteine and a wide range of related metabolites. researchgate.netnih.gov This method offers unambiguous analyte identification and confirmation due to its high sensitivity and specificity, making it a potential reference method. nih.gov A significant advantage of many LC-MS/MS methods is the elimination of the need for a derivatization step, which increases sample throughput. waters.com
The general workflow involves:
Sample Preparation: A reduction step, often using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is performed to cleave disulfide bonds and release protein-bound homocysteine. nih.govrestek.comresearchgate.net This is typically followed by protein precipitation. thermofisher.com
Chromatographic Separation: The sample extract is injected into an LC system, often utilizing a reversed-phase C8 or C18 column, to separate homocysteine from other sample components. nih.govoup.com To improve retention of the polar homocysteine molecule on reversed-phase columns, ion-pairing reagents like heptafluorobutyric acid (HFBA) can be used. oup.com
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. waters.comnih.gov Detection is performed in multiple reaction monitoring (MRM) mode, where the first quadrupole selects the protonated molecular ion (parent ion) of homocysteine (m/z 136.1), which is then fragmented in the collision cell. waters.comoup.com A specific product ion (e.g., m/z 90.1) is then monitored by the third quadrupole, providing high selectivity. waters.comshimadzu.com
Deuterium-labeled internal standards, such as d4-homocysteine or d8-homocystine, are commonly used to ensure accurate quantification. waters.comnih.govshimadzu.com LC-MS/MS methods have been developed for the simultaneous analysis of homocysteine and other metabolites in the methionine pathway, such as methylmalonic acid, methionine, and cysteine. nih.govrestek.comd-nb.inforestek.com
Table 2: Performance Characteristics of an LC-MS/MS Method for Homocysteine
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.15 µmol/L | oup.com |
| Limit of Quantification (LOQ) | 0.5 µmol/L | oup.com |
| Linearity (Regression Coefficient) | > 0.99 | oup.com |
| Accuracy | 93-98% | oup.com |
| Intra-day Precision (CV) | < 10% | oup.com |
| Inter-day Precision (CV) | < 10% | oup.com |
Gas chromatography-mass spectrometry (GC-MS) is another established method for the determination of total homocysteine. haematologica.org While it has been considered a reference method, it is generally more labor-intensive than LC-MS/MS. waters.comnih.gov The procedure typically involves reduction of disulfides, protein removal, and derivatization to make the amino acids volatile for gas chromatography. haematologica.org A comparison study between GC-MS and LC-MS/MS showed a good correlation between the two methods. nih.gov
Immunoassay Techniques
Immunoassays offer a high-throughput and often automated alternative to chromatographic methods for measuring total homocysteine. haematologica.org These assays are commonly used in clinical chemistry laboratories. nih.gov
One widely used immunoassay is the fluorescence polarization immunoassay (FPIA). nih.govhaematologica.org This technique is based on the competition between unlabeled homocysteine from the sample and a fluorescently labeled homocysteine derivative for a limited number of antibody binding sites. The principle involves the enzymatic conversion of homocysteine to S-adenosyl-L-homocysteine (SAH) by SAH hydrolase. haematologica.org The amount of SAH produced is then measured by the FPIA.
Another approach involves the development of antibodies that can recognize SAH, allowing for a competitive assay to determine its concentration. nih.gov A potential drawback of this indirect method is the possibility of cross-reactivity due to the structural similarity of related compounds like cysteine. nih.gov
Quartz Crystal Microbalance (QCM) biosensors have also been developed for homocysteine detection based on specific antibody-antigen interactions. dergipark.org.tr These biosensors have shown the ability to detect homocysteine in nano- and micro-molar concentrations with good linearity and reproducibility. dergipark.org.tr
Enzymatic Cycling Assays
Enzymatic cycling assays provide a sensitive and automatable method for the quantitative determination of total homocysteine. roche.comfda.govoup.com These assays are based on the principle of signal amplification through enzymatic reactions.
A common enzymatic cycling assay involves the following steps:
Reduction: Disulfide-bound homocysteine is reduced to its free form. roche.comoup.com
Conversion: Homocysteine reacts with S-adenosylmethionine (SAM) in a reaction catalyzed by homocysteine S-methyltransferase to produce methionine and S-adenosylhomocysteine (SAH). roche.comfda.govoup.combitbucket.io
Cycling and Signal Amplification: SAH is hydrolyzed by SAH hydrolase back to adenosine (B11128) and homocysteine. This newly formed homocysteine re-enters the cycle, leading to an amplification of the signal. roche.comfda.govoup.com
Detection: The adenosine produced is converted to inosine (B1671953) and ammonia (B1221849). The ammonia then reacts with 2-oxoglutarate and NADH in a reaction catalyzed by glutamate (B1630785) dehydrogenase, leading to the oxidation of NADH to NAD+. roche.comfda.gov The change in absorbance at 340 nm due to NADH consumption is directly proportional to the initial homocysteine concentration. nih.govfda.gov
These assays are designed for use on automated clinical chemistry analyzers, offering speed and user-friendliness. roche.com They have demonstrated good correlation with other methods, including immunoassays and other enzymatic assays. oup.com
Table 3: Performance of a Homocysteine Enzymatic Cycling Assay
Electrochemical Assays and Biosensing Elements
Electrochemical assays and biosensors represent a rapidly advancing field for homocysteine detection, offering the potential for low-cost, rapid, and point-of-care testing. nih.govnih.gov These methods often eliminate the need for derivatization. researchgate.net
Various electrochemical approaches have been developed:
Direct Electrochemical Detection: HPLC with electrochemical detection can increase sensitivity and shorten analysis time compared to fluorescence detection. researchgate.netnih.gov However, it can be prone to reduced reliability due to flow cell contamination. researchgate.net
Modified Electrodes: A variety of modified electrodes have been fabricated to enhance the sensitivity and selectivity of homocysteine detection. These include carbon nanotube modified electrodes and electrodes modified with gold nanoparticles. researchgate.net
Enzyme-Based Biosensors: These sensors couple the specificity of an enzyme with an electrochemical transducer. For instance, a biosensor has been developed using recombinant cystathionine (B15957) β-synthase (CBS) immobilized on nanoporous gold. mdpi.comnih.gov The enzyme catalyzes the conversion of homocysteine, and the resulting product (H₂S) is electrochemically detected. mdpi.comnih.gov This approach has shown high sensitivity and selectivity, with the ability to reduce interference from cysteine. mdpi.comnih.gov
Cytochrome c-Based Biosensors: A miniaturized electrochemical assay has been developed using screen-printed electrodes modified with cytochrome c anchored to gold nanoparticles. nih.govepfl.chrsc.org The quantification is based on the electrochemical oxidation of homocysteine by the Fe³⁺/Fe²⁺ couple in cytochrome c. nih.govrsc.org This biosensor has demonstrated a low detection limit and good stability. rsc.org
Cell-Free Biosensors: An innovative approach utilizes the native homocysteine sensing machinery of Escherichia coli in a cell-free system. nih.govacs.org Homocysteine binds to the MetR protein, activating transcription and leading to the production of a reporter enzyme like β-galactosidase. This results in a colorimetric output that can be visually interpreted, making it suitable for point-of-care applications. nih.govacs.org
Table 4: Characteristics of an Electrochemical Biosensor for Homocysteine
| Biosensor Type | Detection Principle | Detection Limit | Key Features | Reference |
|---|---|---|---|---|
| Cystathionine β-synthase on Nanoporous Gold | Electrochemical detection of H₂S | 1.31 µM | High sensitivity and selectivity, reduces cysteine interference. | mdpi.comnih.gov |
| Cytochrome c on Gold Nanoparticles | Electrochemical oxidation of homocysteine | 0.3 µM | Miniaturized, good stability. | rsc.org |
| E. coli Cell-Free System | Colorimetric (MetR-based gene activation) | Physiologically relevant concentrations | Rapid, low-cost, visual output. | nih.govacs.org |
Method Validation and Performance Characteristics (e.g., Sensitivity, Specificity, Linearity, Precision)
The accurate quantification of total homocysteine (tHcy), which includes the sum of free homocysteine, the disulfide dimer homocystine (including D-Homocystine), and protein-bound homocysteine, is crucial for clinical research. Various analytical methods, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated to ensure reliable measurements. scielo.brscielo.br Method validation assesses several key performance characteristics to guarantee that a method is fit for its intended purpose. scielo.brelsevier.es
Sensitivity (Limit of Detection and Quantification): Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). For an HPLC method with fluorimetric detection, the LOD and LOQ for homocysteine have been reported as 1.0 µmol/L and 3.4 µmol/L, respectively. scielo.br Another HPLC validation study reported an LOD of 3.62 µM and an LOQ of 6.25 µM. elsevier.es LC-MS/MS methods generally offer enhanced sensitivity. researchgate.net One LC-MS/MS protocol reported an LOQ as low as 0.09 µmol/L. researchgate.net An enzymatic assay for a Vitros automated analyzer showed an LOD of 0.7 µmol/L, which was slightly less sensitive than a comparator HPLC method with an LOD of 0.2 µmol/L. nih.gov
Specificity: Specificity refers to the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample. HPLC methods are considered the gold standard due to their high sensitivity and specificity. scielo.br A validated HPLC method demonstrated the ability to identify and quantify homocysteine without interferences from the sample matrix. elsevier.es LC-MS/MS methods also provide excellent specificity. researchgate.net In sample preparation for tHcy analysis, a reduction step is employed to convert all forms, including D-Homocystine, into free homocysteine, which is then measured. thermofisher.com
Linearity: Linearity is the ability of a method to produce test results that are directly proportional to the concentration of the analyte. An HPLC method was found to be linear over a range of 5.0-85.0 µmol/L. scielo.br A separate validation study showed a linear range of 6–100 µM with a high coefficient of determination (r² = 0.9967). elsevier.es A study evaluating six different homocysteine assays, including immunoassays and enzymatic methods, confirmed that all were linear, with maximum deviations from target recoveries below 10%. nih.gov An enzymatic assay demonstrated linearity from 1 to 90 µmol/L. nih.gov
Precision and Accuracy: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, often expressed as the coefficient of variation (CV). Accuracy refers to the closeness of the measurements to the true value.
Intra-assay precision (within a single run) for an HPLC method showed CVs under 5%. elsevier.es
Inter-assay precision (between different runs) for the same method had CVs lower than 6%. elsevier.es
In a comparison of six commercial assays, total CVs ranged from 1.7% to 9.4%. nih.gov
An LC-MS/MS method validation showed inter-assay CVs of 5% and 8% for samples with concentrations of 14.6 µM and 37.7 µM, respectively, while intra-assay CVs were below 2% for both. waters.com
Accuracy for an HPLC method was confirmed with recovery values greater than 85% and CVs under 5%. elsevier.es When compared against a National Institute of Standards and Technology (NIST) Standard Reference Material, only one of six commercial methods fell within the certified range for all three levels tested, highlighting variability in accuracy among different platforms. nih.gov
The table below summarizes the performance characteristics of various analytical methods used for the quantification of total homocysteine.
Table 2: Performance Characteristics of Selected Analytical Methods for Total Homocysteine
| Method Type | Parameter | Result | Source |
|---|---|---|---|
| HPLC with Fluorimetric Detection | Linearity | 5.0 - 85.0 µmol/L | scielo.br |
| LOD | 1.0 µmol/L | scielo.br | |
| LOQ | 3.4 µmol/L | scielo.br | |
| HPLC | Linearity | 6 - 100 µM (r²=0.9967) | elsevier.es |
| Precision (CV) | <6% (Inter-assay) | elsevier.es | |
| Accuracy (Recovery) | >85% | elsevier.es | |
| LC-MS/MS | Precision (CV) | <2% (Intra-assay); 5-8% (Inter-assay) | waters.com |
| Correlation (vs. Immunoassay) | r² = 0.9149 | waters.com | |
| Enzymatic Assay (Vitros) | Linearity | 1 - 90 µmol/L | nih.gov |
| Precision (CV) | 2.8% - 4.5% (Total) | nih.gov | |
| LOD | 0.7 µmol/L | nih.gov | |
| Various Immunoassays & Enzymatic Assays | Precision (CV) | 1.7% - 9.4% (Total) | nih.gov |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| D-Homocystine |
| D-homocysteine |
| Homocysteine |
| L-homocysteine |
| Cysteine |
| Methionine |
| (R,R)-4,4′-Dithiobis(2-aminobutanoic acid) |
| Dichloroacetic acid |
| (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride |
| Hydroxylamine |
| DL-Homocystine |
| D,L-homocysteine |
| Iron(III) ions |
| D,L-methionine |
| D,L-homocystine hydrochloride |
| Cystamine |
| d8-homocystine |
A comprehensive overview of the chemical compound D-Homocystine is detailed below, structured to focus exclusively on its fundamental properties and characteristics.
Interventional Strategies and Therapeutic Research Targeting Homocysteine
Clinical Trials on Homocysteine-Lowering Therapy
Secondary Prevention Trials for Cardiovascular and Cerebrovascular Events
The hypothesis that lowering homocysteine could prevent cardiovascular and cerebrovascular events has been tested in numerous secondary prevention trials, with largely disappointing results. nih.govmdedge.com Many large-scale randomized controlled trials using B vitamins (folic acid, B6, and B12) to reduce homocysteine levels in high-risk patients have not demonstrated a significant benefit in preventing recurrent cardiovascular events or stroke. nih.govmdedge.com
For instance, a meta-analysis of homocysteine-lowering trials did not show a benefit for the secondary prevention of cardiovascular disease (CVD). nih.gov Similarly, another trial found that folic acid supplementation did not reduce clinical endpoints in patients with stable coronary artery disease who were already on statin therapy. jacc.org The Heart Outcomes Prevention Evaluation 2 (HOPE 2) trial, which involved over 5,500 patients with a history of vascular disease, found that while a combination of folic acid, vitamin B6, and vitamin B12 did lower homocysteine levels, it did not significantly reduce the risk of major cardiovascular events over a five-year period. ahajournals.org However, a secondary analysis of the HOPE 2 trial did suggest a 25% relative risk reduction for stroke. ahajournals.org
Some researchers argue that the lack of effect in these trials could be due to several factors, including the inclusion of patients with pre-existing vascular disease, short study durations, and the fact that many participants had normal homocysteine levels at baseline. mdedge.comnih.gov A large trial in China, however, did show a 21% reduction in the risk of a first stroke in hypertensive adults who took folic acid, suggesting a potential role in primary prevention. nih.gov
Table 1: Selected Secondary Prevention Trials of Homocysteine Lowering
| Trial/Study | Intervention | Population | Key Findings | Reference |
|---|---|---|---|---|
| HOPE 2 | Folic acid, Vitamin B6, Vitamin B12 | Patients with vascular disease | No significant reduction in major cardiovascular events; 25% relative risk reduction in stroke. | ahajournals.org |
| Folic Acid for Secondary Prevention of Heart Disease | Folic acid | Patients with stable coronary artery disease | No reduction in clinical endpoints. | jacc.orgreliasmedia.com |
| Chinese Stroke Primary Prevention Trial (CSPPT) | Folic acid | Hypertensive adults without history of stroke or MI | 21% reduction in the risk of first stroke. | nih.gov |
| Meta-analysis by Marti-Carvajal et al. | Homocysteine-lowering interventions | --- | No benefit for secondary prevention of CVD. | nih.gov |
Outcomes in Neurological and Bone Health
The potential impact of elevated homocysteine on neurological and bone health has also been a significant area of research.
Neurological Health:
Elevated homocysteine levels have been linked to an increased risk of dementia and Alzheimer's disease. nih.gov Some studies suggest that for every 5 mmol/L increase in homocysteine, the risk of dementia may increase. nih.gov Furthermore, hyperhomocysteinemia is considered a risk factor for cognitive impairment, independent of other well-known factors. nih.gov
Interventional trials using B vitamins to lower homocysteine have yielded mixed but sometimes promising results in the context of neurological health. The VITACOG trial, for example, demonstrated that B-vitamin supplementation could slow the rate of brain atrophy in individuals with mild cognitive impairment (MCI), particularly in those with high baseline homocysteine levels. nih.govplos.org Another trial showed that high doses of B vitamins slowed cognitive decline in patients with mild, but not moderate, Alzheimer's disease. plos.org These findings suggest that homocysteine-lowering therapies might be most effective in the early stages of cognitive decline. plos.org
Bone Health:
High levels of homocysteine have been associated with reduced bone mineral density (BMD) and an increased risk of osteoporotic fractures. mdpi.comelsevier.es The proposed mechanisms include interference with collagen cross-linking and increased osteoclast activity, which leads to bone resorption. mdpi.com
However, clinical trials investigating the effect of homocysteine-lowering B-vitamin supplementation on bone health have produced inconsistent results. mdpi.comnih.gov A meta-analysis of several randomized controlled trials found no significant association between B-vitamin treatment and the risk of any type of fracture or hip fracture. nih.gov The B-PROOF (B-vitamins for the PRevention Of Osteoporotic Fractures) study also did not find a reduction in fracture incidence with vitamin B12 and folic acid supplementation in elderly individuals with hyperhomocysteinemia. eur.nl Conversely, one trial in stroke patients did observe a significant reduction in fracture incidence with high-dose folate and vitamin B12. mdpi.com
Table 2: Research Findings on Homocysteine and Health Outcomes
| Health Area | Association with High Homocysteine | Intervention Trial Outcomes | Reference |
|---|---|---|---|
| Neurological | Increased risk of dementia, Alzheimer's, and cognitive decline. | Mixed; some trials show slowed brain atrophy and cognitive decline in MCI. | nih.govnih.govplos.org |
| Bone | Associated with reduced BMD and increased fracture risk. | Inconsistent; meta-analyses show no significant effect on fracture risk. | mdpi.comelsevier.esnih.gov |
Limitations and Controversies in Homocysteine Hypothesis
Despite the strong observational link between elevated homocysteine and various diseases, the "homocysteine hypothesis"—which posits a causal role for homocysteine—remains controversial. nih.govnih.gov Several factors contribute to this ongoing debate:
Negative Intervention Trials: The failure of most large-scale B-vitamin supplementation trials to reduce cardiovascular events in secondary prevention settings is a major challenge to the hypothesis. nih.govmdedge.com
"Innocent Bystander" vs. Causal Factor: It is debated whether homocysteine is a direct cause of disease or merely a marker of an underlying unhealthy state or poor vitamin status. ahajournals.orgfrontiersin.org Some evidence suggests that vascular disease itself might lead to an increase in homocysteine levels. ahajournals.org
Confounding Factors: The relationship between homocysteine and disease risk could be confounded by other factors associated with both, such as poor diet, lifestyle, or other metabolic abnormalities. frontiersin.org
Mendelian Randomization Studies: These studies, which use genetic variants as proxies for risk factor exposure, have not consistently supported a causal role for homocysteine in cardiovascular disease. nih.gov
Focus on Folic Acid: Some critics argue that the focus on folic acid in many trials may be a limitation, as it might not address all aspects of the metabolic disturbance associated with high homocysteine. nih.gov
Novel Therapeutic Targets and Approaches
Given the limitations of simple B-vitamin supplementation, research is now exploring more nuanced therapeutic strategies that target specific aspects of homocysteine metabolism and its downstream effects.
Modulation of Hydrogen Sulfide (B99878) (H2S) Balance
Hydrogen sulfide (H2S) is a gasotransmitter with protective effects in the cardiovascular system, and its production is closely linked to homocysteine metabolism. nih.gov The enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) are key to both the transsulfuration pathway that breaks down homocysteine and the production of H2S. nih.govnih.gov An imbalance, with high homocysteine and low H2S, is implicated in vascular injury. nih.gov
Therapeutic approaches aimed at modulating the homocysteine/H2S balance are being investigated. mdpi.com The idea is that by promoting the conversion of homocysteine to H2S, one could simultaneously reduce the levels of a potentially harmful molecule and increase the levels of a protective one. nih.govresearchgate.net This could involve targeting the activity of CBS and CSE to favor H2S production. nih.gov
Regulation of S-Adenosylmethionine/S-Adenosylhomocysteine Ratio
Homocysteine is formed from the hydrolysis of S-adenosylhomocysteine (SAH), which in turn is produced from the demethylation of S-adenosylmethionine (SAM). mdpi.com The ratio of SAM to SAH is considered a "methylation index," reflecting the cell's capacity for methylation reactions, which are crucial for numerous biological processes. mdpi.com
Elevated SAH can inhibit methyltransferases, leading to hypomethylation, which has been implicated in atherosclerosis. ahajournals.orgscielo.br Some researchers now believe that SAH, rather than homocysteine itself, may be the more critical pathogenic molecule. scielo.br Therefore, therapeutic strategies could focus on regulating the SAM/SAH ratio to maintain proper methylation capacity. nih.gov This might involve targeting the enzymes that regulate the levels of SAM and SAH. nih.gov
Targeting Specific Enzymes in Homocysteine Metabolism
A more direct approach involves targeting the specific enzymes involved in the metabolic pathways of homocysteine. benthamscience.com These enzymes represent potential drug targets for controlling homocysteine levels and mitigating its pathological effects. benthamscience.com
The key enzymes in homocysteine metabolism include:
Methionine synthase: This enzyme, which requires vitamin B12, remethylates homocysteine back to methionine. frontiersin.org
Methylenetetrahydrofolate reductase (MTHFR): This enzyme produces the methyl donor for the methionine synthase reaction and requires folate. frontiersin.org
Cystathionine β-synthase (CBS): This vitamin B6-dependent enzyme directs homocysteine down the transsulfuration pathway. frontiersin.org
Developing drugs that can modulate the activity of these enzymes could offer a more targeted way to control homocysteine levels than broad-spectrum vitamin supplementation. benthamscience.com
Investigating the Role of Vitamin D in Homocysteine Regulation
Emerging research has highlighted a significant relationship between vitamin D status and homocysteine concentrations in the body. Both vitamin D deficiency and elevated homocysteine (a condition known as hyperhomocysteinemia) have been independently identified as potential risk factors for a variety of health issues, including cardiovascular and cerebrovascular diseases. nih.govnih.govmdpi.com This has led investigators to explore the potential role of vitamin D in the metabolic pathways that regulate homocysteine levels.
A substantial body of evidence from observational studies points towards an inverse association between serum 25-hydroxyvitamin D [25(OH)D], the primary biomarker for vitamin D status, and homocysteine levels. nih.govresearchgate.net This relationship has been observed across various populations. For instance, a study involving 3,150 patients undergoing coronary angiography found an independent inverse linear relationship between 25(OH)D and homocysteine values. nih.gov Similarly, a study of 1,375 asymptomatic Korean adults showed that vitamin D levels were negatively associated with serum homocysteine after adjusting for other variables. nih.govmdpi.com Research using data from the National Health and Nutrition Examination Survey (NHANES) in the U.S. also reported an inverse relation between the two, particularly among individuals with lower vitamin D concentrations. nih.govoup.com
Interestingly, some studies suggest this relationship may be nonlinear. The inverse association was found to be most significant in individuals with serum 25(OH)D concentrations at or below 21 ng/mL (52.5 nmol/L). nih.govoup.complos.org Above this threshold, the link between higher vitamin D levels and lower homocysteine concentrations becomes less pronounced or statistically nonsignificant. nih.govoup.com
Detailed Research Findings
Interventional studies and meta-analyses have further explored this connection. A randomized, double-blind, placebo-controlled trial conducted on overweight women found that vitamin D3 supplementation led to a statistically significant decrease in total homocysteine levels. nih.govcambridge.org Another study involving 4,475 Canadian participants in a preventive health program demonstrated that temporal improvements in vitamin D status were associated with a reduced risk of having elevated homocysteine concentrations. plos.org Specifically, for every 25 nmol/L increase in 25(OH)D between baseline and follow-up, homocysteine concentration was lowered by an average of 0.15 μmol/L. plos.org
The proposed mechanism for vitamin D's influence on homocysteine is not yet fully elucidated but is thought to involve the transsulfuration pathway, a key route for homocysteine catabolism. researchgate.netmdpi.com Homocysteine is converted to cystathionine by the enzyme cystathionine β-synthase (CBS), which requires vitamin B6 as a cofactor. nih.govnih.govmdpi.com Research suggests that the gene for CBS is a target for the vitamin D receptor (VDR). nih.govnih.govresearchgate.net When activated by vitamin D, the VDR can modulate the transcription of the CBS gene, potentially increasing the enzyme's production and thereby enhancing the breakdown of homocysteine. nih.govplos.org
The table below summarizes findings from selected studies investigating the association between vitamin D and homocysteine.
Summary of Clinical Research on Vitamin D and Homocysteine Levels
| Study Type / Population | Key Findings | Reference |
|---|---|---|
| Cross-sectional analysis (NHANES data) | An inverse relationship was found between 25(OH)D and homocysteine, primarily in individuals with 25(OH)D levels ≤21 ng/mL. | mdpi.comnih.gov |
| Longitudinal study (4,475 Canadian adults) | Greater increases in 25(OH)D concentrations were associated with a lower prevalence of elevated homocysteine (>13 μmol/L). | nih.govplos.org |
| Observational study (3,150 patients undergoing coronary angiography) | An independent inverse linear relationship was observed between vitamin D and homocysteine values (r = -0.092, p < 0.001). The association of homocysteine with coronary artery disease was significant only in patients with lower vitamin D levels. | nih.govnih.gov |
| Randomized Controlled Trial (98 overweight women) | Vitamin D3 administration for at least two months significantly reduced homocysteine levels compared to placebo. | nih.govcambridge.org |
| Prospective study (40 psoriatic patients) | High-dose vitamin D supplementation for three months significantly decreased serum homocysteine levels from 12.45 ± 1.92 µmol/L to 10.38 ± 1.66 µmol/L. | researchgate.net |
| Cross-sectional study (90 subjects in Indonesia) | A moderate association was found between vitamin D deficiency and acute coronary syndrome (contingency coefficient = 0.468, p < 0.001), and a weak association was found between homocysteine level and the same condition (contingency coefficient = 0.270, p = 0.008). | rjptonline.org |
The following table details the risk reduction for elevated homocysteine associated with increases in serum 25(OH)D, as reported in a large Canadian longitudinal study.
Risk of Elevated Homocysteine by Change in Serum 25(OH)D
| Temporal Increase in Serum 25(OH)D (nmol/L) | Odds Ratio for Elevated Homocysteine (95% Confidence Interval) |
|---|---|
| <25 | 0.92 (0.62–1.37) |
| 25–50 | 0.52 (0.33–0.80) |
| 50–75 | 0.34 (0.20–0.58) |
| ≥75 | 0.32 (0.19–0.54) |
Data sourced from a longitudinal study of 4,475 participants. plos.org
These findings collectively suggest that maintaining adequate vitamin D status may be a relevant factor in the regulation of homocysteine levels.
Future Directions and Emerging Research Areas
Elucidating Causal Relationships and Long-Term Outcomes
A significant gap in the current body of research is the lack of understanding regarding the direct causal relationships between elevated D-homocysteine levels and long-term health outcomes. While hyperhomocysteinemia, which typically refers to high levels of L-homocysteine, is an established risk factor for various conditions, the specific contribution of D-homocysteine is unknown. nih.govresearchgate.net
Future research must focus on longitudinal and prospective studies designed to specifically measure D-homocysteine levels and correlate them with the incidence and progression of diseases. One study has indicated a stereospecific embryotoxicity of L-homocysteine, with D-homocysteine showing no such toxic effects in rodent embryos. nih.gov This finding underscores the importance of investigating the distinct biological effects of each isomer. It is crucial to move beyond associative studies of total homocysteine and establish whether D-homocysteine is a benign bystander, a protective agent, or a contributor to pathology in its own right.
Key research questions to address include:
What are the long-term health consequences of elevated D-homocysteine levels, independent of L-homocysteine?
Does D-homocysteine play a role in the development of cardiovascular diseases, neurological disorders, or other chronic conditions? nih.govneurologia.com.pl
Are there specific pathologies where D-homocysteine has a more pronounced effect than L-homocysteine?
Personalized Medicine Approaches Based on Genetic and Metabolic Profiles
The era of personalized medicine offers a promising avenue for understanding the individual-specific impacts of D-homocysteine. Genetic variations in enzymes involved in the metabolism of L-homocysteine, such as methylenetetrahydrofolate reductase (MTHFR) and cystathionine (B15957) β-synthase (CBS), are known to influence total homocysteine levels. ahajournals.orgnih.govnih.govmdpi.comsemanticscholar.org However, it is currently unknown if or how these genetic polymorphisms affect the metabolism and circulating levels of D-homocysteine specifically.
Future research should investigate the genetic and metabolic profiles that may predispose individuals to altered D-homocysteine levels. This could involve genome-wide association studies (GWAS) to identify novel genetic markers associated with D-homocysteine metabolism. Furthermore, metabolic profiling (metabolomics) can help to identify unique metabolic signatures associated with elevated D-homocysteine, paving the way for targeted interventions. nih.govnih.gov
Future research in this area should focus on:
Identifying genetic polymorphisms that specifically influence D-homocysteine metabolism.
Characterizing the metabolic pathways unique to D-homocysteine in humans.
Developing personalized nutritional and therapeutic strategies based on an individual's genetic and metabolic predisposition to altered D-homocysteine levels.
Development of Advanced Diagnostic and Monitoring Tools
A significant hurdle in studying D-homocysteine is the lack of readily available and routine diagnostic tools to specifically measure its concentration in biological samples. Current clinical assays typically measure total homocysteine, which is the sum of all its forms, including L-homocysteine, D-homocysteine, and their disulfides. ahajournals.org To advance our understanding of D-homocysteine, the development of sensitive and specific assays is paramount.
Techniques for the chiral separation of D- and L-homocysteine, such as capillary electrophoresis and high-performance liquid chromatography (HPLC) with chiral stationary phases, have been described in a research context. nih.govunife.itmdpi.comnih.gov The translation of these methods into routine clinical laboratory tests is a critical next step. The availability of such tools would enable large-scale epidemiological studies and the clinical monitoring of D-homocysteine levels.
Priorities for the development of diagnostic tools include:
Validation and standardization of high-throughput methods for the specific quantification of D-homocysteine in plasma and other biological fluids.
Development of point-of-care testing devices for rapid D-homocysteine measurement.
Establishment of reference ranges for D-homocysteine levels in different populations and age groups.
Exploration of D-Homocysteine Specific Roles Beyond General Homocysteine Effects
The prevailing assumption has been that the biological effects of homocysteine are primarily attributable to the L-isomer. However, the distinct stereochemistry of D-homocysteine suggests that it may have unique interactions with enzymes, receptors, and other biological molecules. Research has shown that L-homocysteine can stereospecifically induce oxidative stress in endothelial cells, a key event in the pathogenesis of cardiovascular disease. nih.govahajournals.orgnih.govahajournals.orgmdpi.commdpi.com The specific effects of D-homocysteine in this and other pathways remain to be elucidated.
Future investigations should be designed to dissect the specific roles of D-homocysteine. This includes in vitro studies using isolated cells and tissues, as well as in vivo studies in animal models where the metabolism of D-homocysteine can be specifically manipulated. Understanding these specific roles is crucial for determining whether D-homocysteine has a unique impact on health and disease, separate from the established effects of L-homocysteine.
Key areas for exploration include:
Investigating the interaction of D-homocysteine with specific enzymes and receptors.
Determining the role of D-homocysteine in oxidative stress, inflammation, and endothelial function. mdpi.commdpi.com
Exploring the potential neurotoxic or neuroprotective effects of D-homocysteine. mdpi.comnih.gov
Integrative Omics Approaches in Homocysteine Research
The application of integrative "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of complex biological systems. nih.govnih.govtandfonline.com To date, these powerful approaches have been primarily applied to the study of total or L-homocysteine. researchgate.netresearchgate.net A significant future direction is the application of these technologies to specifically investigate the impact of D-homocysteine.
By combining data from multiple omics platforms, researchers can construct a comprehensive picture of the cellular and systemic responses to D-homocysteine. For example, transcriptomic studies can reveal changes in gene expression in response to D-homocysteine exposure, while proteomic and metabolomic analyses can identify alterations in protein and metabolite profiles. This integrative approach will be instrumental in uncovering the novel biological pathways and networks influenced by D-homocysteine.
Future research utilizing integrative omics should aim to:
Q & A
Q. What are the standard experimental protocols for synthesizing and characterizing D-Homocystine in laboratory settings?
D-Homocystine synthesis typically involves oxidative dimerization of D-homocysteine under controlled conditions. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Experimental details, including reagent concentrations (e.g., Sigma-Aldrich H5134 for D-Homocystine) and reaction conditions, should align with reproducibility standards outlined in journals like the Beilstein Journal of Organic Chemistry . For novel compounds, full spectral data and purity metrics (≥95%) are mandatory .
Q. How does D-Homocystine interact with cellular redox pathways compared to its L-isomer?
D-Homocystine’s stereospecificity influences its bioavailability and enzymatic interactions. For example, in ferroptosis studies, D-Homocystine does not contribute to glutathione (GSH) synthesis but may inhibit lipid peroxidation independently, unlike L-homocystine. Experimental designs should include isotope-labeled tracing and comparative assays (e.g., cystine vs. homocystine uptake) to isolate stereochemical effects .
Q. What are the key challenges in maintaining D-Homocystine stability during in vitro experiments?
D-Homocystine is prone to oxidation and pH-dependent degradation. Stabilization requires anaerobic buffers (e.g., nitrogen-purged PBS), low-temperature storage, and antioxidants like deferoxamine (DFO) to mitigate iron-catalyzed reactions. Include stability curves and degradation product analysis (via HPLC-MS) in methodology sections .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biochemical effects of D-Homocystine across different studies?
Discrepancies often arise from variations in cell models (e.g., cancer vs. primary cells), media composition (e.g., cystine-free vs. supplemented), or assay endpoints (e.g., viability vs. lipid ROS). To address this:
Q. What methodological frameworks are optimal for studying D-Homocystine’s role in non-canonical cell death pathways?
Use the PICO framework to structure hypotheses:
- Population : Specific cell lines (e.g., HT-1080 fibroblasts).
- Intervention : D-Homocystine dosing (e.g., 0–100 µM).
- Comparison : L-homocystine, cystine, or ferroptosis inducers (e.g., RSL3).
- Outcome : Quantify lipid peroxidation (via C11-BODIPY) or GPX4 activity . Pair with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize mechanistic studies .
Q. How can computational modeling enhance the study of D-Homocystine’s pharmacokinetics and toxicity?
Molecular dynamics simulations can predict D-Homocystine’s membrane permeability and binding affinity to transporters (e.g., xCT). Combine with in vitro data (e.g., LC-MS/MS plasma profiles) to validate models. Tools like AutoDock Vina or GROMACS are recommended for energy minimization and docking studies .
Data Analysis and Validation
Q. What statistical approaches are critical for analyzing dose-dependent effects of D-Homocystine in high-throughput screens?
Q. How should researchers address batch-to-batch variability in D-Homocystine reagent quality?
Implement quality control (QC) protocols:
- Certificate of Analysis (CoA) verification for each batch (e.g., ≥98% purity via HPLC).
- Internal validation using reference standards (e.g., Sigma-Aldrich H5134).
- Pre-experiment stability testing under intended assay conditions .
Ethical and Reproducibility Considerations
Q. What guidelines ensure ethical reporting of D-Homocystine studies involving human-derived cell lines?
Adhere to institutional review board (IRB) protocols for cell line authentication (e.g., STR profiling) and contamination checks (e.g., mycoplasma testing). Disclose sourcing (e.g., ATCC) and consent procedures in the "Participant Selection" section of manuscripts .
Q. How can researchers improve the reproducibility of D-Homocystine-related findings?
Follow the ARRIVE guidelines for preclinical studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
